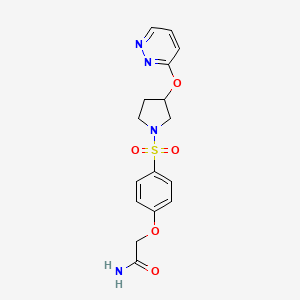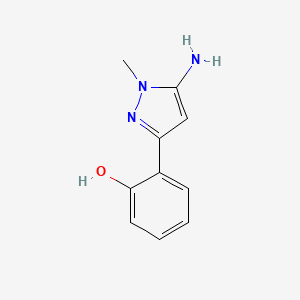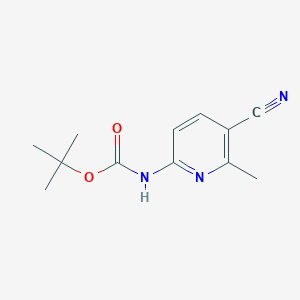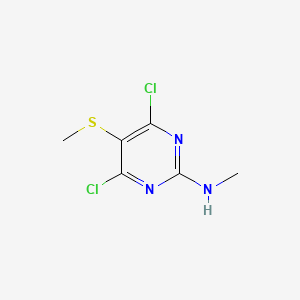![molecular formula C16H19ClN4O2 B2654502 2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 1775542-26-1](/img/structure/B2654502.png)
2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a carbonyl group (C=O), a chlorophenyl group (a benzene ring with a chlorine atom), and a cyclopropyl group (a three-membered carbon ring) .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a spirocyclic core, a phenyl ring substituted with a chlorine atom, and a cyclopropyl group attached via a carbonyl function . The exact three-dimensional structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The chlorophenyl group might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carbonyl group and the chlorine atom might increase its solubility in polar solvents. Its boiling and melting points would depend on factors like molecular weight and intermolecular forces .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of compounds structurally related to 2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one has demonstrated promising results. Compounds within this structural family have been synthesized and tested for their activity against a variety of microbial strains. For instance, synthesis of spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one has shown antimicrobial properties, indicating the potential of these compounds for further development as antimicrobial agents (Al-Ahmadi & El-zohry, 1995). Additionally, new spirothiazolidines analogs have been developed, showing significant anticancer activities against human breast and liver carcinoma cell lines, as well as exhibiting antidiabetic properties, highlighting the versatility of this compound class (Flefel et al., 2019).
Synthesis and Structural Studies
The synthesis and structural elucidation of related compounds provide a foundation for understanding the potential applications of this compound. For example, the synthesis of cyproconazole, a conazole fungicide, demonstrates the relevance of chlorophenyl and cyclopropylcarbonyl components in agricultural applications, offering insights into how similar compounds might be utilized (Kang et al., 2015). The crystal structure analysis of related compounds, such as 2-oxo-3-phenyl, 1-oxaspiro [4.5] dec-3-en-4-yl 4-chlorobenzoate, provides detailed information on molecular conformations that can inform the design of new compounds with enhanced efficacy (Wang et al., 2011).
Development of Anticonvulsant Agents
The exploration of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant activity represents another area of application. Such studies have led to the identification of compounds with promising anticonvulsant properties, suggesting the potential of the this compound scaffold for the development of new therapeutic agents (Obniska, Kamiński, & Tatarczyńska, 2006).
Mécanisme D'action
Safety and Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. Standard procedures for handling chemicals should always be followed. It’s also important to consider that the compound contains a chlorine atom, which could potentially form harmful compounds if improperly handled .
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-8-(cyclopropanecarbonyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-12-2-1-3-13(10-12)21-15(23)18-16(19-21)6-8-20(9-7-16)14(22)11-4-5-11/h1-3,10-11,19H,4-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWRPVGAGLGXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(CC2)NC(=O)N(N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2654421.png)
![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)


![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)
![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)




![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)
![5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B2654440.png)
![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2654441.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)